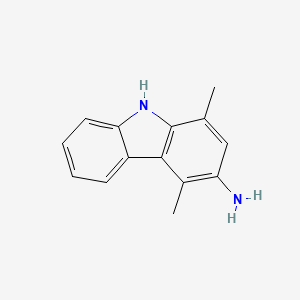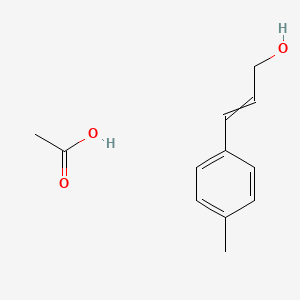
Octadeca-6,10,12-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-6,10,12-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds. This compound is one of the many structural and configurational isomers of octadecatrienoic acid, which differ in the position of the double bonds along the backbone and their cis or trans configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-6,10,12-trienoic acid can be achieved through various methods. One common approach involves the enzymatic oxidation of γ-linolenic acid (6Z,9Z,12Z-octadeca-6,9,12-trienoic acid) in the red alga Lithothamnion corallioides. This process leads to the formation of (6Z,8E,10E,12Z)-octadeca-6,8,10,12-tetraenoic acid and (11R,6Z,9Z,12Z)-hydroxyoctadeca-6,9,12-trienoic acid as the main products .
Industrial Production Methods
large-scale preparation of similar compounds, such as (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, involves multi-step synthesis processes that can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Octadeca-6,10,12-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas is used in the presence of a catalyst to reduce the double bonds.
Substitution: Substitution reactions can occur at the double bonds, where reagents such as halogens or other nucleophiles replace hydrogen atoms.
Major Products
The major products formed from these reactions include tetraenoic acids, hydroxy acids, and various substituted derivatives .
Scientific Research Applications
Octadeca-6,10,12-trienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of octadeca-6,10,12-trienoic acid involves its incorporation into cellular membranes and its role in modulating gene expression. It can influence the expression of genes involved in fatty acid metabolism and inflammation . The compound is also a precursor for the synthesis of eicosanoids, which have various physiological effects, including anti-inflammatory and anti-atherogenic properties .
Comparison with Similar Compounds
Octadeca-6,10,12-trienoic acid is similar to other octadecatrienoic acids, such as:
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils and known for its health benefits.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil and used for its anti-inflammatory properties.
Pinolenic acid (5Z,9Z,12Z): Found in pine seed oils.
Columbinic acid (5E,9Z,12Z): Found in Thalictrum seed oils.
α-Eleostearic acid (9Z,11E,13E): The main component of tung oil.
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
109241-60-3 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-6,10,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9,12-13H,2-5,10-11,14-17H2,1H3,(H,19,20) |
InChI Key |
JVXOCQRVBGITPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCC=CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


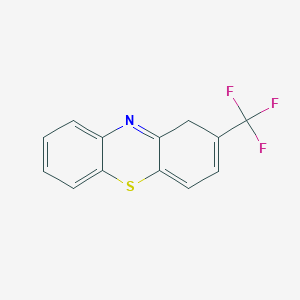
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
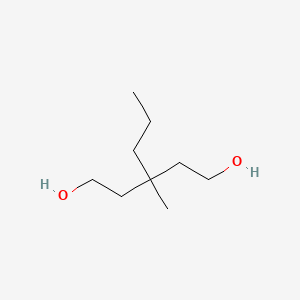
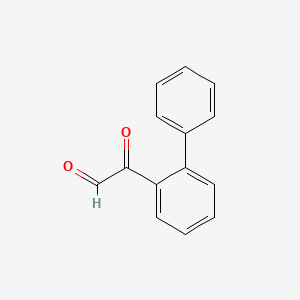
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)

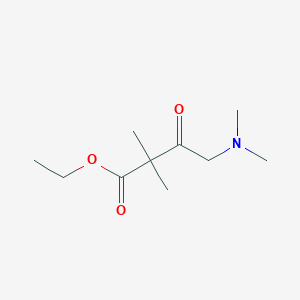

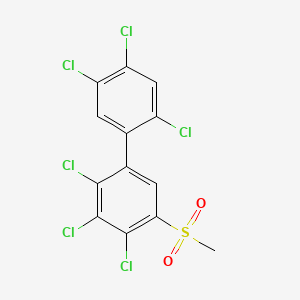
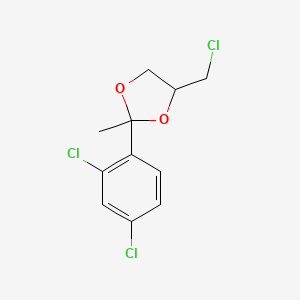
![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
